molecular formula C18H19NO3 B7517748 N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide

Katalognummer B7517748
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: UFJGKSKSFYSIOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide, also known as LB-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes.

Wirkmechanismus

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. By blocking the receptor, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide reduces the activity of dopamine neurons, which in turn reduces the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been shown to have a high binding affinity for the dopamine D2 receptor, with a Ki value of 0.4 nM. It is highly selective for the D2 receptor, with minimal binding to other receptors. N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has also been shown to have a long half-life, making it suitable for use in clinical settings. In preclinical studies, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been shown to reduce the symptoms of schizophrenia, Parkinson's disease, and addiction, without causing significant side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high binding affinity and selectivity for the dopamine D2 receptor, its long half-life, and its ability to reduce the symptoms of various neurological and psychiatric disorders. However, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide. One area of interest is the potential use of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide as an antipsychotic drug, as it has shown to be effective in preclinical studies. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide's effects on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide for clinical use.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydroindene in the presence of aluminum chloride to obtain N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide in good yield and purity. The synthesis method has been optimized to produce N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide on a large scale, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to be effective in reducing the symptoms of these disorders by selectively blocking the dopamine D2 receptor. N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has also been investigated for its potential use as an antipsychotic drug, as it has shown to be effective in preclinical studies.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-14-10-12-6-3-4-7-13(12)11-14/h3-9,14H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGKSKSFYSIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.